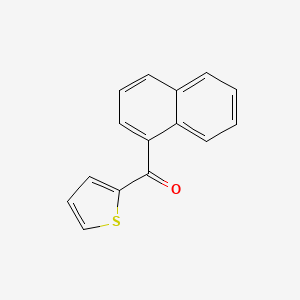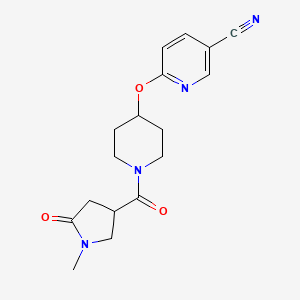
N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as CPOP, is a chemical compound that has gained attention in the scientific community for its potential use as a pharmacological tool.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A novel synthetic approach for oxalamides, including compounds structurally related to N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, has been developed. This methodology involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, offering a high-yield and operationally simple process for synthesizing anthranilic acid derivatives and oxalamides, expanding the toolkit for creating complex organic molecules (Mamedov et al., 2016).
Molecular Interactions and Biological Applications
- Research into cannabinoid receptor interactions has revealed compounds with similar chemical frameworks to N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. These studies provide insights into molecular binding and receptor modulation, contributing to the understanding of receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).
Anticancer and Antimicrobial Potential
- The synthesis of heterocyclic compounds, incorporating structural motifs similar to N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, has shown promising anticancer and antimicrobial activities. Such compounds are subject to bioactivity screening against various cancer cell lines and pathogenic strains, underscoring the potential of these molecules in developing new therapeutic agents (Katariya et al., 2021).
Catalytic Applications
- Research on copper-catalyzed coupling reactions has identified ligands with similar structural features to N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, demonstrating their effectiveness in promoting the coupling of terminal alkynes with aryl halides. This highlights the compound's relevance in facilitating diverse synthetic routes and contributing to the field of catalysis (Chen et al., 2023).
Electro-Optic Materials
- The development of electro-optic materials has explored the synthesis of pyrrole-based donor-acceptor chromophores, showcasing applications in nonlinear optical/electro-optic multilayers. While not directly mentioning N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, this research underlines the broader utility of complex organic molecules in advanced material sciences (Facchetti et al., 2003).
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-14-8-10-16(11-9-14)29(27,28)24-12-4-5-15(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKGFNBLLAJZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)
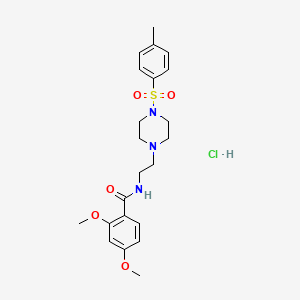
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)
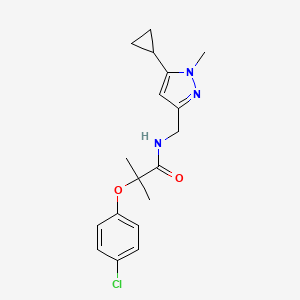
![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)

![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)
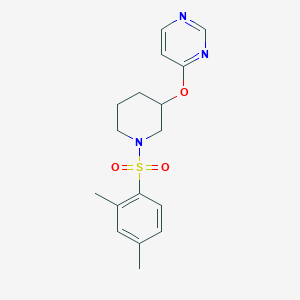

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)
![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)
